molecular formula C17H20N2O3 B7628843 1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid

1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid

Cat. No. B7628843
M. Wt: 300.35 g/mol
InChI Key: QOWNKHXYMRTLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It may also act as a free radical scavenger, reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may be beneficial in the treatment of a wide range of diseases. It has also been found to have anti-tumor properties and may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its anti-tumor properties, and researchers may explore its potential use in cancer therapy. Additionally, researchers may investigate the compound's potential use in the treatment of other inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid involves the reaction of 1-methyl-3-indoleacetic acid with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields the desired product in high purity.

Scientific Research Applications

1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[2-(1-methylindol-3-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-18-10-13(14-6-2-3-7-15(14)18)9-16(20)19-8-4-5-12(11-19)17(21)22/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWNKHXYMRTLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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